Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4)
5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a central 1,3,4-thiadiazole ring, a reactive 2-amino group, and a strategically positioned 2-iodophenyl moiety, makes it a highly valuable precursor for the synthesis of novel therapeutic agents.[1] The 1,3,4-thiadiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The presence of an iodine atom on the phenyl ring is a key feature, rendering the molecule an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and a detailed experimental protocol for its synthetic modification.
Physicochemical and Structural Properties
A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in a research setting.
| Property | Value | Source |
| CAS Number | 299934-10-4 | [1] |
| IUPAC Name | 5-(2-iodophenyl)-1,3,4-thiadiazol-2-amine | [1] |
| Molecular Formula | C₈H₆IN₃S | [1] |
| Molecular Weight | 303.12 g/mol | [1] |
| Appearance | White to off-white solid (Typical) | General chemical knowledge |
| Storage | Recommended at -20°C for long-term stability | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [5] |
Structurally, the molecule consists of a planar 1,3,4-thiadiazole ring.[1] The dihedral angle between this heterocyclic ring and the attached phenyl ring is influenced by the steric and electronic nature of the substituents. For instance, the analogous compound 5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine exhibits a dihedral angle of 48.35°.[1][6] This non-coplanar orientation can be a critical factor in how the molecule interacts with biological targets.
Synthesis and Characterization
Synthetic Pathway
The most direct and common route for synthesizing 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine involves the acid-catalyzed cyclization of an N-(2-iodobenzoyl)thiosemicarbazide intermediate. This precursor is readily prepared from the reaction of 2-iodobenzoic acid (or its more reactive acyl chloride derivative) with thiosemicarbazide.[1][3] The use of a strong acid, such as concentrated sulfuric acid, facilitates the dehydration and subsequent ring closure to form the stable 1,3,4-thiadiazole ring.[3]
Caption: General synthesis workflow for the target compound.
Spectroscopic Characterization
The structural confirmation of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine relies on standard spectroscopic techniques.[7] While a specific published spectrum for this exact molecule is not available, the expected data can be inferred from numerous published spectra of analogous compounds.[8][9]
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¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would be expected to show a singlet for the amino (-NH₂) protons, and a series of multiplets in the aromatic region corresponding to the four protons on the 2-iodophenyl ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the two carbons of the thiadiazole ring and the six carbons of the phenyl ring. The carbon atom bonded to the iodine would show a characteristic chemical shift.
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Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight, with an expected molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to its molecular weight of 303.12 g/mol .[1]
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Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations for the primary amine group and C=N and C-S stretching vibrations characteristic of the thiadiazole ring.
Biological Potential and Applications in Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone of many biologically active compounds, and derivatives have demonstrated a wide spectrum of pharmacological activities.[4]
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Anticancer Activity: Many 1,3,4-thiadiazole derivatives have shown potent antiproliferative activity against various human cancer cell lines.[2][8][10] Potential mechanisms include the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase isoforms.[1] Some derivatives have also been shown to interact with DNA, potentially through intercalation or cleavage, suggesting another avenue for their anticancer effects.[7]
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Antimicrobial Activity: The thiadiazole scaffold is present in numerous compounds with significant antibacterial and antifungal properties.[3][11] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[3][11]
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Other Activities: The literature also reports anti-inflammatory, anticonvulsant, and antidepressant activities for various thiadiazole-based molecules.[2][4]
A Versatile Intermediate for Chemical Diversification
The primary value of 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine in a drug discovery context is its role as a versatile chemical intermediate.[1] The carbon-iodine bond is a highly effective "handle" for introducing molecular diversity through well-established cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid synthesis of a large number of derivatives where the 2-iodophenyl group is replaced with various aryl, heteroaryl, alkyl, or amino moieties. This approach is fundamental to exploring the structure-activity relationships required for lead optimization.
Caption: Role as a precursor for generating chemical libraries.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, field-proven methodology for the synthetic modification of the title compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.
Objective: To synthesize a biaryl derivative by coupling 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine with a generic arylboronic acid.
Materials and Reagents:
-
5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq)
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Arylboronic acid (1.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for reflux and workup
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (1.0 eq), the chosen arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. The excess of boronic acid ensures the complete consumption of the starting iodide. The base is crucial for the transmetalation step in the catalytic cycle.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Rationale: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.
-
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe. Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Rationale: Degassing the solvent (by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen. The catalyst is added last to minimize its exposure to air.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC allows for the visual tracking of the consumption of the starting material and the formation of the product.
-
-
Workup and Extraction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., Ethyl Acetate) three times.
-
Rationale: The aqueous workup removes the inorganic base and salts. Repeated extractions ensure the efficient transfer of the organic product from the aqueous phase to the organic phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
-
Rationale: Drying removes residual water from the organic phase. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure compound.
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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine (CAS 299934-10-4) is more than just a chemical compound; it is a strategic tool for the discovery of new medicines. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material. The true power of this molecule lies in the combination of a pharmacologically proven 1,3,4-thiadiazole core and a synthetically versatile iodophenyl group. This combination provides researchers with a robust platform for generating vast libraries of novel molecules. Future research will undoubtedly continue to leverage this building block to develop targeted therapies for a range of diseases, from cancer to infectious agents, by exploring the diverse chemical space it unlocks.
References
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds . MDPI. Available at: [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions . ResearchGate. Available at: [Link]
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A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives . OUCI. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation . MDPI. Available at: [Link]
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